3-Amino-4-bromopyridine CAS number
3-Amino-4-bromopyridine CAS number
An In-Depth Technical Guide to 3-Amino-4-bromopyridine (CAS: 239137-39-4) for Advanced Chemical Synthesis
Introduction
3-Amino-4-bromopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic substitution pattern, featuring vicinal amino and bromo groups on a pyridine core, offers a versatile platform for constructing complex molecular architectures. The distinct reactivity of the amino group as a nucleophile or directing group, combined with the bromine atom's susceptibility to a wide array of cross-coupling reactions, makes it an invaluable intermediate for medicinal chemists and process development scientists.[1] This guide provides a comprehensive technical overview of 3-Amino-4-bromopyridine, covering its physicochemical properties, synthesis, characterization, key applications, and safety protocols, intended for researchers and drug development professionals. The Chemical Abstracts Service (CAS) number for this compound is 239137-39-4 .[1][2][3][4][5]
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. 3-Amino-4-bromopyridine is typically a low-melting solid or liquid, appearing as a white to pale yellow or brown substance.[1][6] Its solubility in common organic solvents like alcohols and chlorinated hydrocarbons, contrasted with its insolubility in water, dictates the choice of reaction and workup conditions.[6]
| Property | Value | Source(s) |
| CAS Number | 239137-39-4 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂ | [1][2] |
| Molecular Weight | 173.01 g/mol | [1][2][3] |
| Synonyms | 4-Bromo-pyridin-3-ylamine, 4-BROMO-3-AMINOPYRIDINE | [2][3][7] |
| Appearance | Brown to dark brown liquid; low melting solid; white to pale yellow crystalline solid | [1][6] |
| Boiling Point | 44-51 °C @ 3 mmHg; 287.6 °C @ 760 mmHg (Predicted) | [1][7] |
| Melting Point | 50-53 °C | [6] |
| Solubility | Soluble in alcohols, ethers, chlorinated hydrocarbons; Insoluble in water | [6] |
| Storage Conditions | Store at 0-8 °C or under -20°C in an inert atmosphere, away from light | [1][7] |
Synthesis Methodology: A Protecting Group Strategy
The direct bromination of 3-aminopyridine is often unselective and can lead to a mixture of products. A more robust and regioselective synthesis involves a protecting group strategy followed by a directed ortho-metalation-bromination sequence. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality. This strategy serves two purposes: it deactivates the ring towards electrophilic attack at undesired positions and, more importantly, the Boc-protected amine becomes an effective directed metalation group (DMG), guiding the deprotonation to the adjacent C4 position.
Experimental Protocol: Synthesis of 3-Amino-4-bromopyridine
Part A: Synthesis of N-Boc-3-Amino-4-bromopyridine (8) [8]
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Protection: React 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to form N-Boc-3-aminopyridine. This step is typically high-yielding and purification is straightforward.
-
Directed ortho-Metalation: Dissolve the N-Boc-3-aminopyridine in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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Causality: The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions. The inert atmosphere prevents quenching of the highly basic reagents by atmospheric moisture and oxygen.
-
-
Slowly add a strong lithium amide base, such as Lithium Diisopropylamide (LDA), to the solution. The bulky LDA selectively deprotonates the C4 position, which is sterically accessible and activated by the adjacent Boc-amino directing group.
-
Bromination: After stirring for a period to ensure complete metalation, introduce a suitable bromine source. 1,2-dibromoethane is an effective electrophile for this transformation.[8] It delivers a single bromine atom to the lithiated position.
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Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude solid, N-Boc-3-Amino-4-bromopyridine, can be purified by flash column chromatography.[8]
Part B: Deprotection to Yield 3-Amino-4-bromopyridine
-
Acid-mediated Deprotection: Dissolve the purified N-Boc-3-Amino-4-bromopyridine in a solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Causality: The Boc group is highly labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide.
-
-
Workup and Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the final product, 3-Amino-4-bromopyridine, into an organic solvent. Dry the organic phase and concentrate it to yield the purified product.
Caption: Synthesis workflow for 3-Amino-4-bromopyridine via a protecting group strategy.
Purification and Analytical Characterization
Ensuring the purity of 3-Amino-4-bromopyridine is paramount for the success of subsequent reactions. The primary method for purification is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. For solid materials, recrystallization can also be an effective technique.
Self-Validating Characterization Protocol:
The identity and purity of the synthesized compound must be rigorously confirmed.
-
Chromatography: Use TLC to monitor reaction progress and column chromatography fractions. A typical mobile phase is 30-50% ethyl acetate in hexanes. Purity can be quantitatively assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often guarantee purity of ≥97% or ≥99% by GC.[1][2]
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Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show the correct molecular ion peak (M+) and the characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio for [M]+ and [M+2]+).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive for structural confirmation. The spectra of the Boc-protected intermediate will show a large singlet around 1.5 ppm corresponding to the nine protons of the Boc group, which will be absent in the final product.[8] The aromatic region of the final product will show three distinct protons corresponding to the pyridine ring.
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Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. The N-H stretching of the primary amine will appear as two bands in the 3200-3400 cm⁻¹ region.
| Analysis Technique | Expected Result for 3-Amino-4-bromopyridine |
| ¹H NMR | Three signals in the aromatic region (approx. 7.0-8.5 ppm). A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. |
| Mass Spec (EI) | Molecular ion peaks at m/z ≈ 172 and 174, with approximately equal intensity. |
| IR Spectroscopy | N-H stretching bands (primary amine) around 3200-3400 cm⁻¹. C-Br stretching band in the fingerprint region. |
Key Applications in Drug Discovery and Agrochemicals
3-Amino-4-bromopyridine is a versatile synthon due to its two orthogonal reactive sites. The bromine atom is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The amino group can be functionalized through acylation, alkylation, or used to build new heterocyclic rings.
Common Transformations:
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Suzuki Coupling: The bromine atom readily participates in palladium-catalyzed Suzuki couplings with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromo-position with various primary or secondary amines.
-
Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using a palladium/copper co-catalyst system to install alkyne functionalities.
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Amide Bond Formation: The 3-amino group can be acylated with acid chlorides or carboxylic acids (using coupling reagents like EDC/HOBt) to form amides, a common functional group in pharmaceuticals.
This dual reactivity allows for sequential functionalization, making it a powerful tool for building molecular diversity in drug discovery programs.[1] It serves as a key intermediate for pharmaceuticals targeting neurological disorders and in the development of more effective and environmentally friendly herbicides and pesticides.[1]
Caption: Key synthetic transformations utilizing 3-Amino-4-bromopyridine.
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Amino-4-bromopyridine is a hazardous chemical and must be handled with appropriate precautions.
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Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][9] It is known to cause skin irritation and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[4] Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][10]
-
Handling: Avoid creating dust or aerosols. Ensure adequate ventilation. After handling, wash hands and any exposed skin thoroughly.[4][10]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere.[7] It should be refrigerated (0-8 °C) or frozen (-20 °C) to maintain its stability and prevent degradation.[1][7] Keep it away from heat, sparks, and incompatible materials such as strong oxidizing agents.[4]
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[4]
Conclusion
3-Amino-4-bromopyridine (CAS: 239137-39-4) is a high-value synthetic intermediate whose utility is derived from its strategically placed and orthogonally reactive functional groups. A robust synthesis via a directed ortho-metalation of a Boc-protected precursor provides clean, regioselective access to this important molecule. Its widespread application in palladium-catalyzed cross-coupling reactions and standard amine functionalizations solidifies its role as a critical building block in the design and synthesis of novel pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full synthetic potential.
References
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Chemsrc. (2025). 3-Amino-4-bromopyridine. Retrieved from [Link]
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ChemBK. (2024). 3-Amino-4-bromopyridine - Introduction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
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Chemdad Co. (n.d.). 3-Amino-4-bromopyridine. Retrieved from [Link]
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